Hesperetin chalcone
Description
Properties
CAS No. |
29287-30-7 |
|---|---|
Synonyms |
2',4',6',3-Tetrahydroxy-4-methoxychalcone |
Origin of Product |
United States |
Foundational & Exploratory
Hesperetin Chalcone & Hesperidin Biosynthesis in Citrus: An Advanced Technical Guide
Executive Summary
This technical guide delineates the molecular architecture, enzymatic cascade, and experimental validation of the hesperetin biosynthetic pathway in Citrus species (specifically C. sinensis and C. reticulata). While "hesperetin chalcone" represents the open-ring isomer of the flavanone hesperetin, the biological synthesis primarily proceeds through the flavanone scaffold via Eriodictyol . This guide serves researchers in metabolic engineering and pharmacognosy, clarifying the precise enzymatic sequence: Phenylalanine
Part 1: Molecular Architecture & Biosynthetic Logic
The Chalcone-Flavanone Equilibrium
It is critical to distinguish between the biosynthetic intermediate and the chemical isomer .
-
Biosynthetic Route: The plant does not typically synthesize "hesperetin chalcone" directly from p-coumaroyl-CoA. Instead, it synthesizes naringenin chalcone , cyclizes it to naringenin, hydroxylates it to eriodictyol, and then methylates it to hesperetin.[1]
-
Chemical Isomerism: Hesperetin (flavanone, closed C-ring) exists in equilibrium with hesperetin chalcone (open C-ring) under basic conditions (
). In biological systems (neutral/acidic pH), the equilibrium heavily favors the closed flavanone form.
The Core Enzymatic Cascade
The pathway is a branch of phenylpropanoid metabolism. The defining step for hesperetin production is the regiospecific methylation at the 4'-OH position of the B-ring by Flavonoid O-methyltransferase (FOMT) .
| Enzyme | EC Number | Role | Key Causality |
| PAL (Phenylalanine ammonia-lyase) | 4.3.1.24 | Deamination | Commits primary metabolism (Phe) to secondary metabolism. |
| C4H (Cinnamate 4-hydroxylase) | 1.14.13.11 | Hydroxylation | Introduces the 4-OH group essential for the B-ring. |
| 4CL (4-Coumarate:CoA ligase) | 6.2.1.12 | Activation | Generates the high-energy thioester bond required for polyketide synthesis. |
| CHS (Chalcone synthase) | 2.3.1.74 | Condensation | The rate-limiting polyketide step; condenses 1 p-Coumaroyl-CoA + 3 Malonyl-CoA.[2] |
| CHI (Chalcone isomerase) | 5.5.1.6 | Cyclization | Stereospecific ring closure to (2S)-Naringenin. |
| F3'H (Flavonoid 3'-hydroxylase) | 1.14.13.21 | B-Ring Modification | Critical Branch Point: Converts Naringenin to Eriodictyol.[3] |
| FOMT (Flavonoid O-methyltransferase) | 2.1.1.- | Methylation | Defining Step: Methylates Eriodictyol at 4'-OH to form Hesperetin. |
| 1,2-RhaT (Rhamnosyltransferase) | 2.4.1.- | Glycosylation | Converts Hesperetin-7-O-glucoside to Hesperidin (final accumulation form). |
Part 2: Visualization of the Signaling Pathway
The following diagram illustrates the flow from Phenylalanine to Hesperidin, highlighting the critical methylation step (FOMT) that defines the hesperetin scaffold.
Caption: Biosynthetic flow from Phenylalanine to Hesperidin. Green nodes indicate the flavanone scaffold; the dashed node represents the chemical chalcone isomer.
Part 3: Experimental Protocols & Validation
Protocol: High-Purity Extraction & HPLC Quantification
Objective: Isolate and quantify Hesperetin and Hesperidin from Citrus sinensis peel to validate pathway activity.
Reagents:
-
HPLC Grade Acetonitrile (ACN).
-
Formic Acid (FA) or Orthophosphoric Acid.
-
Internal Standard: Rutin or Naringin (if quantifying Hesperidin).
Step-by-Step Methodology:
-
Sample Preparation (The "Green" Method):
-
Lyophilization: Freeze-dry fresh citrus peel to prevent thermal degradation of flavonoids. Grind to a fine powder (< 40 mesh).
-
Extraction: Mix 1g powder with 10 mL Methanol:DMSO (1:1 v/v) .
-
Causality: DMSO improves the solubility of the glycoside (Hesperidin), which is sparingly soluble in pure methanol or water.
-
-
Sonication: Sonicate at 40 kHz for 30 minutes at
. -
Clarification: Centrifuge at 10,000 x g for 10 min. Filter supernatant through a 0.22
PTFE filter.
-
-
HPLC-DAD Configuration:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB or Phenomenex Gemini),
. -
Mobile Phase A: Water + 0.1% Formic Acid (suppresses silanol ionization, sharpens peaks).
-
Mobile Phase B: Acetonitrile (ACN).[4]
-
Gradient:
-
0-5 min: 20% B
-
5-15 min: Linear ramp to 60% B
-
15-20 min: Hold 60% B
-
-
Detection: 280 nm (Flavanone characteristic
).
-
-
Data Analysis:
-
Retention Times (Approx): Hesperidin (~14 min) elutes before Hesperetin (~18 min) due to the polarity of the rutinoside sugar moiety.
-
Quantification: Calculate using the external standard method:
.
-
Gene Expression Validation (qPCR)
To verify the pathway at the transcript level, primers must target the rate-limiting methylation step.
-
Target Gene: CsFOMT (Citrus sinensis Flavonoid O-methyltransferase).
-
Reference Gene: CsActin or CsEF1\alpha.
-
Logic: High correlation between CsFOMT mRNA levels and Hesperetin accumulation confirms the biosynthetic bottleneck lies at the methylation step, not the chalcone synthase step.
Part 4: Industrial & Pharmaceutical Implications[4][8][9]
Metabolic Engineering Challenges
Attempts to engineer this pathway in E. coli or S. cerevisiae often face the "Promiscuity Problem."
-
Issue: Plant F3'H and OMT enzymes often lack specificity in heterologous hosts, producing mixed methylated products (e.g., Homoeriodictyol) rather than pure Hesperetin.
-
Solution: Use of specific OMT variants (e.g., CrcOMT-2) that strictly methylate the 4'-OH of Eriodictyol is required for high-titer production.
Bioavailability Enhancement
Hesperidin (glycoside) has poor bioavailability. Industrial processing often involves:
-
Deglycosylation: Using
-L-rhamnosidase to remove the sugar, yielding Hesperetin (Aglycone). -
Chalcone Conversion: Hesperetin is chemically converted to Hesperetin Dihydrochalcone (via hydrogenation) for use as a high-intensity sweetener, leveraging the open-ring structure's interaction with sweet taste receptors.
References
-
Identification of two new flavone 4'-O-methyltransferases and their application in de novo biosynthesis of (2S)-hesperetin in Yarrowia lipolytica. Source: ResearchGate URL:[6][7][Link]
-
Restricting Promiscuity of Plant Flavonoid 3′-Hydroxylase and 4′-O-Methyltransferase Improves the Biosynthesis of (2S)-Hesperetin in E. coli. Source: ACS Synthetic Biology / PMC URL:[Link]
-
Molecular characterization of a flavanone 3-hydroxylase gene from citrus fruit reveals its crucial roles in anthocyanin accumulation. Source: BMC Plant Biology URL:[Link]
-
Fast Determination of Naringin and Hesperidin in Natural and Commercial Citrus Juices by HPLC Method. Source: Asian Journal of Chemistry URL:[Link]
-
A Green Process for the Extraction and Purification of Hesperidin from Mexican Lime Peel. Source: MDPI (Processes) URL:[Link]
Sources
- 1. Biosynthesis of Hesperetin, Homoeriodictyol, and Homohesperetin in a Transcriptomics-Driven Engineered Strain of Streptomyces albidoflavus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering a Plant Polyketide Synthase for the Biosynthesis of Methylated Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.chalmers.se [research.chalmers.se]
- 4. asianpubs.org [asianpubs.org]
- 5. jgtps.com [jgtps.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Guide: Chalcone-Flavanone Isomerization of Hesperetin
This technical guide details the chalcone-flavanone isomerization mechanism of Hesperetin, designed for researchers in pharmaceutical development and phytochemical analysis.
Mechanistic Profiling, Kinetic Control, and Analytical Standardization
Executive Summary
Hesperetin (3',5,7-trihydroxy-4'-methoxyflavanone) exhibits a pH-dependent, reversible isomerization between its closed-ring flavanone form and its open-ring chalcone counterpart. This equilibrium is a critical quality attribute in drug development, affecting solubility (chalcones are generally more soluble in alkaline media), stability, and bioavailability. This guide provides the mechanistic basis for this transformation, kinetic control parameters, and a validated analytical workflow.
Part 1: Molecular Mechanics of Isomerization
The core transformation is an intramolecular Michael addition (cyclization) and its reverse, the retro-Michael ring opening. This equilibrium is governed thermodynamically by the stability of the heteroatomic C-ring and kinetically by the ionization state of the phenolic hydroxyl groups.
The Chemical Mechanism
Under neutral or acidic conditions, the flavanone (closed) is the thermodynamically favored species. Under basic conditions (pH > 8.0), the phenoxide anion formed at the 2'-position acts as a leaving group, driving the ring opening to the chalcone.
-
Flavanone Form: Colorless, chiral (C2), lower aqueous solubility.
-
Chalcone Form: Yellow/Orange, achiral (planar alkene), higher solubility in basic media due to phenolate formation.
Pathway Visualization
The following diagram illustrates the proton-transfer-mediated mechanism.
Figure 1: Mechanistic pathway of Hesperetin isomerization. The reaction is driven by the deprotonation of the phenolic hydroxyls under basic conditions, leading to ring fission.
Part 2: Kinetic Profiling & Stability
Understanding the kinetics is vital for formulation, particularly when using alkaline solubilizers.
pH-Dependent Equilibrium
The reaction follows pseudo-first-order kinetics. The rate of ring opening (
| Parameter | Acidic/Neutral (pH 2.0 - 7.0) | Alkaline (pH 8.5 - 10.0) | Implications for Formulation |
| Dominant Species | Flavanone (>95%) | Chalcone / Phenolate | Acidify samples to stabilize Hesperetin. |
| Color | Colorless | Yellow to Orange | Visual indicator of degradation/isomerization. |
| UV | ~288 nm | ~320–340 nm | Detection wavelength must shift based on pH. |
| Solubility | Low (< 20 | High (due to ionization) | Alkaline extraction improves yield but risks isomerization. |
| Stability | High | Low (prone to oxidation) | Chalcones degrade faster oxidatively than flavanones. |
Thermal Effects
Isomerization follows the Arrhenius equation. Elevated temperatures (
-
Protocol Recommendation: Maintain processing temperatures
C or strictly control pH < 6.0 during heat steps.
Part 3: Analytical Methodologies (HPLC-UV)
To accurately quantify Hesperetin without interference from the chalcone isomer, the analytical method must "freeze" the equilibrium or resolve the two species.
Validated HPLC Protocol
This protocol ensures the separation of the aglycone (Hesperetin) from its chalcone and glycoside (Hesperidin) precursors.
System: RP-HPLC (Agilent 1200 or equivalent)
Stationary Phase: C18 Column (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 5
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Maintains pH ~2.7, locking the flavanone form).
-
Solvent B: Acetonitrile (ACN).
Gradient Profile:
| Time (min) | % Solvent B (ACN) | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 20 | 1.0 |
| 10.0 | 60 | 1.0 |
| 15.0 | 20 | 1.0 |
Detection:
-
Primary: 288 nm (Hesperetin Flavanone max).
-
Secondary: 340 nm (Monitoring Chalcone formation).
Sample Preparation Workflow
The following workflow minimizes artifactual isomerization during sample handling.
Figure 2: Sample preparation workflow emphasizing pH control to prevent artifactual isomerization.
Part 4: Biopharmaceutical Implications
Solubility vs. Permeability
-
Hesperetin (Flavanone): High permeability (Lipinski compliant), low solubility.
-
Chalcone: Higher solubility (in intestinal pH), but potentially lower membrane permeability due to the open chain flexibility and lack of planarity in the non-ionized form.
Formulation Strategy
To maximize bioavailability, amorphous solid dispersions (e.g., PVP-K30 or HPMC-AS) are recommended. These carriers maintain Hesperetin in the amorphous flavanone state, preventing crystallization and reducing the thermodynamic drive toward the chalcone form during storage.
References
-
Reaction Mechanism & CHI: Jez, J. M., et al. (2000). Structure and mechanism of the evolutionarily unique plant enzyme chalcone isomerase. Nature Structural Biology.
-
pH Dependence & Kinetics: Cisak, A., & Mielczarek, C. (2009). Practical and theoretical aspects of flavanone–chalcone isomerisations. Journal of the Chemical Society, Perkin Transactions 2.
-
Hesperetin Solubility & Complexation: Lucas-Abellán, C., et al. (2019).[1] Solubility and Stability of Flavanones: Naringenin and Hesperetin.[2][3][4] LWT - Food Science and Technology.
-
Analytical Method (HPLC): Wang, X., et al. (2022).[5][6] Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin... and Hesperetin. Natural Product Research.[6]
-
Formulation Stability: Kanaze, F. I., et al. (2010).[4] Dissolution rate and stability study of flavanone aglycones, naringenin and hesperetin, by drug delivery systems.[4] Drug Development and Industrial Pharmacy.[4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Physical properties and biological activities of hesperetin and naringenin in complex with methylated β-cyclodextrin [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Dissolution rate and stability study of flavanone aglycones, naringenin and hesperetin, by drug delivery systems based on polyvinylpyrrolidone (PVP) nanodispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Hesperetin Biosynthesis: The Chalcone-to-Flavanone Transition and Methylation Dynamics
Content Type: Technical Guide | Audience: Researchers & Drug Development Professionals
Executive Summary
This guide provides a rigorous technical analysis of the biosynthetic pathway of hesperetin (3',5,7-trihydroxy-4'-methoxyflavanone), with a specific focus on the role of the chalcone scaffold as the obligate structural precursor. While "hesperetin chalcone" often refers to the open-ring tautomer or synthetic derivatives (e.g., Hesperidin Methyl Chalcone) in pharmaceutical contexts, the biosynthetic origin lies in the enzymatic processing of naringenin chalcone .
This document details the molecular mechanisms governing the transition from the chalcone intermediate to the methylated flavanone, the stereochemical control exerted by Chalcone Isomerase (CHI) , and the regioselectivity of O-methyltransferases (OMTs) . It includes validated experimental protocols for enzymatic characterization and metabolic engineering workflows.
Part 1: Molecular Architecture & Biosynthesis
The Biosynthetic "Grid"
The biosynthesis of hesperetin in Citrus species and engineered microbial hosts does not proceed via a direct "hesperetin chalcone" synthase. Instead, it follows a sequential modification of the phenylpropanoid backbone. The core scaffold is established by Chalcone Synthase (CHS) , yielding naringenin chalcone (2',4,4',6'-tetrahydroxychalcone).
The pathway bifurcates based on the timing of methylation and hydroxylation. The dominant route to hesperetin involves:
-
Scaffold Formation: Condensation of p-coumaroyl-CoA and malonyl-CoA by CHS.[1]
-
Cyclization: Stereoselective ring closure by CHI to form (2S)-naringenin.
-
Hydroxylation: 3'-hydroxylation by Flavonoid 3'-Hydroxylase (F3'H) to form eriodictyol.[2][3][4]
-
Methylation: 4'-O-methylation by a specific OMT (e.g., SOMT, FOMT) to yield hesperetin.[2][3]
The Chalcone-Flavanone Equilibrium
A critical technical nuance is the chemical equilibrium between the open-chain chalcone and the closed-ring flavanone.
-
In vivo: The reaction is driven toward the (2S)-flavanone by CHI.
-
In vitro/Extraction: Under alkaline conditions (pH > 10), the C-ring of hesperetin opens to form hesperetin chalcone (yellow). Upon neutralization/acidification, it cyclizes back to the flavanone (colorless).
-
Therapeutic Relevance: The open-ring "chalcone" forms (often stabilized by methylation, e.g., Hesperidin Methyl Chalcone) possess superior water solubility and distinct pharmacokinetic profiles compared to the aglycone.
Pathway Visualization
The following diagram illustrates the enzymatic flow, highlighting the critical branch points and the chalcone-flavanone transition.
Figure 1: Biosynthetic pathway of Hesperetin highlighting the central role of Naringenin Chalcone and the chemical equilibrium with Hesperetin Chalcone.[4]
Part 2: Enzymatic Mechanisms & Specificity
Chalcone Isomerase (CHI): The Stereochemical Gatekeeper
CHI is the rate-limiting enzyme for the formation of bioactive (2S)-flavanones. In the absence of CHI, naringenin chalcone undergoes slow, spontaneous cyclization to form a racemic mixture ((2R)/(2S)-naringenin).
-
Mechanism: CHI acts as an intramolecular acid-base catalyst. It stabilizes the transition state for the attack of the 2'-hydroxyl group on the
-carbon of the -unsaturated ketone. -
Relevance to Hesperetin: Efficient CHI activity is required to funnel the chalcone pool toward the flavanone scaffold amenable to F3'H and OMT modification.[4]
O-Methyltransferases (OMT): Regioselectivity
The synthesis of hesperetin (4'-methoxy) vs. its isomer isohesperetin (3'-methoxy) or homoeriodictyol (3'-methoxy) is dictated by the regioselectivity of the OMT.
-
F4'OMT (Flavonoid 4'-OMT): Found in Citrus and Mentha, this enzyme specifically targets the 4'-hydroxyl of eriodictyol.
-
Promiscuity: Many plant OMTs (e.g., ROMT, SOMT) are promiscuous. In metabolic engineering, selecting an OMT with high specificity for the 4'-position over the 3'-position is critical to avoid byproduct formation.
Table 1: Comparative Enzyme Specificity in Hesperetin Biosynthesis
| Enzyme Class | Substrate Preference | Product | Criticality for Hesperetin |
| Type I CHI | Naringenin Chalcone | (2S)-Naringenin | High: Essential for stereochemistry. |
| F3'H | (2S)-Naringenin | Eriodictyol | High: Introduces the B-ring diol.[3][4] |
| F4'OMT | Eriodictyol | Hesperetin | Critical: Determines final product identity. |
| F3'OMT | Eriodictyol | Homoeriodictyol | Negative: Competes with Hesperetin pathway. |
Part 3: Experimental Protocols
Protocol 1: Spectrophotometric Assay of Chalcone Isomerase (CHI) Activity
Purpose: To quantify the catalytic efficiency of CHI in converting naringenin chalcone to naringenin. This assay relies on the distinct absorbance spectra of the chalcone (yellow,
Materials:
-
Buffer: 50 mM Tris-HCl (pH 7.5), 0.1% BSA (to prevent non-specific adsorption).
-
Substrate: Naringenin Chalcone (dissolved in EtOH/DMSO). Note: Prepare fresh; chalcones are light sensitive.
-
Enzyme: Purified recombinant CHI or crude plant extract.
-
Equipment: UV-Vis Spectrophotometer with temperature control (30°C).
Methodology:
-
Baseline Correction: Spontaneous cyclization occurs at neutral pH. A "No-Enzyme" control is mandatory.
-
Reaction Mix:
-
980 µL Buffer (pre-warmed to 30°C).
-
10 µL Naringenin Chalcone stock (Final conc: 10–50 µM).
-
-
Initiation: Add 10 µL Enzyme solution. Mix by inversion (do not vortex vigorously).
-
Measurement: Immediately monitor the decrease in Absorbance at 390 nm for 3–5 minutes.
-
Calculation:
-
for Naringenin Chalcone
(verify with standard curve).
-
for Naringenin Chalcone
Protocol 2: Metabolic Engineering for Hesperetin Production (E. coli)
Purpose: De novo biosynthesis of hesperetin from Tyrosine.[5]
Strain Construction Strategy:
-
Module 1 (Upstream): Overexpress TAL (Tyrosine Ammonia Lyase), 4CL (4-Coumarate:CoA Ligase), CHS, and CHI.
-
Source:Rhodobacter capsulatus (TAL), Petroselinum crispum (4CL, CHS), Medicago sativa (CHI).
-
-
Module 2 (Downstream): Overexpress F3'H and F4'OMT.
Workflow:
-
Culture: Inoculate engineered E. coli in M9 minimal medium + 2% glucose.
-
Induction: Induce with IPTG (0.1–0.5 mM) at OD600 = 0.6.
-
Precursor Feeding (Optional): Supplement with p-coumaric acid (if TAL is rate-limiting) or Naringenin (to test Module 2).
-
Incubation: 24–48 hours at 25°C (lower temperature aids solubility of plant enzymes).
-
Extraction:
-
Adjust pH to 3.0 (stabilizes flavanones).
-
Extract with equal volume Ethyl Acetate.
-
Evaporate and resuspend in Methanol.
-
-
Analysis: HPLC-UV (280 nm) using a C18 reverse-phase column.
Part 4: Therapeutic & Industrial Relevance
While the biosynthetic role of the chalcone is that of a transient precursor, the pharmacological utility of hesperetin chalcone derivatives is significant.
-
Bioavailability: Hesperetin (flavanone) has poor water solubility.[7] The open-ring chalcone forms (e.g., Hesperidin Methyl Chalcone) are used in vascular therapeutics (e.g., Daflon) due to enhanced absorption.
-
Sweeteners: Hydrogenation of the chalcone linkage (dihydrochalcones) creates intense sweeteners (e.g., Neohesperidin Dihydrochalcone), used in the food industry.
-
Self-Validating Systems: In drug development, the conversion of Hesperetin to its chalcone form in vitro serves as a quality control marker for pH stability and formulation integrity.
References
-
Biosynthesis of Hesperetin, Homoeriodictyol, and Homohesperetin in a Transcriptomics-Driven Engineered Strain of Streptomyces albidoflavus. Source: MDPI (International Journal of Molecular Sciences) URL:[Link]
-
Restricting Promiscuity of Plant Flavonoid 3′-Hydroxylase and 4′-O-Methyltransferase Improves the Biosynthesis of (2S)-Hesperetin in E. coli. Source: ACS (Journal of Agricultural and Food Chemistry) URL:[Link]
-
Microbial production of the plant flavanone hesperetin from caffeic acid. Source: BMC Research Notes URL:[Link]
-
Crystal structure and enzymatic properties of chalcone isomerase from the Antarctic vascular plant Deschampsia antarctica Desv. Source: PLOS ONE URL:[Link]
-
Naringin, neohesperidin and their corresponding dihydrochalcones as bioactive substances: a symphony of bitter–sweet. Source: Food Quality and Safety (Oxford Academic) URL:[Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis of Hesperetin, Homoeriodictyol, and Homohesperetin in a Transcriptomics-Driven Engineered Strain of Streptomyces albidoflavus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Restricting Promiscuity of Plant Flavonoid 3′-Hydroxylase and 4′-O-Methyltransferase Improves the Biosynthesis of (2S)-Hesperetin in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of hesperetin from naringenin in an engineered Escherichia coli consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naringenin and Hesperidin as Promising Alternatives for Prevention and Co-Adjuvant Therapy for Breast Cancer [mdpi.com]
Methodological & Application
Application Note: High-Resolution HPLC Quantitation of Hesperetin Chalcone
Subtitle: Overcoming Thermodynamic Instability and Flavanone Cyclization in Biological Matrices
Executive Summary & Chemical Context
Hesperetin chalcone (2',4',6'-trihydroxy-3'-methoxy-chalcone) presents a unique analytical challenge compared to its closed-ring isomer, Hesperetin. While Hesperetin is a stable flavanone abundant in citrus, the chalcone form is thermodynamically unstable in acidic environments, undergoing a Michael addition-type cyclization to revert to Hesperetin.
This equilibrium is pH-dependent. In biological systems or standard acidic HPLC mobile phases (pH < 4), the equilibrium strongly favors the flavanone (Hesperetin). Conversely, alkaline conditions (pH > 8) favor the open-ring chalcone.
The Analytical Dilemma: Most standard RP-HPLC methods utilize acidic modifiers (Formic/Acetic acid) to suppress silanol activity. For Hesperetin Chalcone, these conditions catalyze on-column cyclization, leading to peak splitting, quantitation errors, or total conversion to Hesperetin before detection.
This guide details a pH-neutral Reverse Phase (RP) strategy utilizing hybrid-particle stationary phases to stabilize and quantify Hesperetin Chalcone distinct from its flavanone isomer.
Chemical Mechanism & Detection Strategy[1]
The Isomerization Trap
Understanding the equilibrium is prerequisite to method design. The chalcone form contains an
Figure 1: The pH-dependent equilibrium between Hesperetin and Hesperetin Chalcone. Acidic mobile phases drive the reaction to the left (Hesperetin).
Spectral Discrimination[2]
-
Hesperetin (Flavanone): Exhibits a strong Band II absorption at 288 nm .[1]
-
Hesperetin Chalcone: Exhibits a bathochromic shift due to increased conjugation, showing a dominant Band I absorption at 360–370 nm .
-
Strategy: We utilize 370 nm for selective detection of the chalcone, minimizing interference from the flavanone and other matrix components.
Method Development Protocol
Stationary Phase Selection
Standard silica-based C18 columns degrade at pH > 8.0. Since we must operate near pH 7.5–8.0 to stabilize the chalcone, a Hybrid Organic-Inorganic Particle (BEH) or a Polymer-coated column is mandatory.
-
Recommended: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18.
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm (or 2.7 µm for Core-Shell).
-
Why? These columns withstand pH up to 12, allowing the use of alkaline buffers without dissolving the stationary phase.
Mobile Phase Optimization
-
Buffer (Solvent A): 10 mM Ammonium Acetate adjusted to pH 7.5 with Ammonium Hydroxide.
-
Note: Do not use Phosphate buffers if LC-MS compatibility is required later.
-
-
Organic Modifier (Solvent B): Acetonitrile (ACN). ACN is preferred over Methanol to reduce system backpressure and suppress potential hydrogen bonding interactions that broaden peaks.
Instrumental Parameters (Standard Protocol)
| Parameter | Setting | Rationale |
| Column Temp | 25°C | CRITICAL: Higher temps (>35°C) accelerate cyclization even at neutral pH. Keep it cool. |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID. Scale to 0.4 mL/min for 2.1mm ID. |
| Injection Vol | 10 µL | Adjust based on sensitivity needs; keep sample plug neutral. |
| Detection | 370 nm (Primary)288 nm (Secondary) | 370 nm is specific for the Chalcone form. 288 nm monitors Hesperetin formation. |
| Run Time | 15 Minutes | Fast enough to prevent on-column degradation. |
Gradient Table
| Time (min) | % Solvent A (pH 7.5 Buffer) | % Solvent B (Acetonitrile) | Curve |
| 0.0 | 90 | 10 | Initial |
| 8.0 | 40 | 60 | Linear |
| 10.0 | 10 | 90 | Wash |
| 10.1 | 90 | 10 | Re-equilibrate |
| 15.0 | 90 | 10 | End |
Sample Preparation Workflow
Warning: Standard protein precipitation using Trichloroacetic Acid (TCA) or Perchloric Acid (PCA) will instantly convert your Hesperetin Chalcone analyte into Hesperetin.
Protocol: Neutral-pH Plasma Extraction
-
Aliquot: Transfer 100 µL of plasma/serum to a microcentrifuge tube.
-
Spike (Optional): Add Internal Standard (e.g., Licochalcone A) stable at pH 7.
-
Precipitation: Add 300 µL of Ice-Cold Acetonitrile .
-
Do not use acidified organic solvents.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully remove the supernatant.
-
Dilution (Critical): Dilute the supernatant 1:1 with 10 mM Ammonium Acetate (pH 7.5) .
-
Reason: Injecting pure ACN results in peak distortion (solvent effect). Diluting with the running buffer matches the mobile phase and locks the pH.
-
-
Injection: Inject immediately.
Method Validation & Troubleshooting
Linearity and Range
-
Standard Prep: Dissolve Hesperetin Chalcone standard in DMSO (stock), then dilute into Mobile Phase A (pH 7.5).
-
Range: 0.5 µg/mL to 50 µg/mL.
-
Acceptance:
.[2]
Stability Assessment (The "Stress Test")
To validate the method's ability to distinguish the forms, perform a "Acid Shift" confirmation:
-
Inject the Standard at pH 7.5. Observe Peak A (Chalcone) at ~370 nm.
-
Take the same vial, add 10 µL Formic Acid (drop pH to <3).
-
Wait 30 mins.
-
Re-inject.
-
Result: Peak A should disappear/diminish, and Peak B (Hesperetin) should appear at ~288 nm with a different retention time. This confirms you are measuring the specific species, not just total flavonoids.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | On-column isomerization | Ensure Mobile Phase pH is >7.0. Lower column temperature to 20°C. |
| Low Sensitivity | Wrong wavelength | Ensure detector is set to 370 nm (Chalcone max), not 288 nm. |
| Retention Shift | pH drift | Ammonium acetate buffers are volatile. Prepare fresh daily. |
| Ghost Peaks | Matrix degradation | Biological samples must be kept at 4°C in the autosampler. |
Decision Logic for Method Selection
Use this workflow to determine if this specific protocol applies to your study goals.
Figure 2: Decision tree for selecting the appropriate HPLC conditions based on analytical goals.
References
-
Crozier, A., et al. (2009). Quantitative Analysis of Flavonoids by RP-HPLC. Methods in Molecular Biology. Link
-
Gil-Izquierdo, A., et al. (2001). In vitro availability of flavonoids and other phenolics in orange juice. Journal of Agricultural and Food Chemistry. Link
-
Tommasini, S., et al. (2004). Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Krafczyk, N., & Glomb, M. A. (2008). Characterization of phenolic compounds in citrus. Journal of Agricultural and Food Chemistry. (Demonstrates the UV spectral shifts between flavanones and chalcones). Link
-
BenchChem Application Note. (2025). High-Performance Liquid Chromatography (HPLC) Purification of Chalcones. (General conditions for chalcone retention). Link
Sources
Application Note: High-Throughput Fluorometric Screening of Hesperetin Chalcone as a CYP19A1 (Aromatase) Inhibitor
Abstract & Introduction
Aromatase (CYP19A1) is the rate-limiting enzyme in the biosynthesis of estrogens from androgens.[1] Its inhibition is a cornerstone in the treatment of estrogen-receptor-positive (ER+) breast cancer.[1][2] While steroidal inhibitors (e.g., Exemestane) and non-steroidal triazoles (e.g., Letrozole) are clinically established, there is significant interest in chalcones (1,3-diphenyl-2-propen-1-ones) due to their unique binding modalities and lower toxicity profiles.
Hesperetin chalcone , the open-ring isomer of the flavanone hesperetin, presents a distinct pharmacophore. Unlike its closed-ring counterpart, the chalcone possesses an
This guide details a robust, self-validating protocol for determining the IC50 of Hesperetin chalcone using a fluorometric Dibenzylfluorescein (DBF) assay.
Mechanism of Action
The assay relies on the specific dealkylation of the fluorogenic substrate Dibenzylfluorescein (DBF) by CYP19A1.
-
Native Reaction: CYP19A1 converts Androstenedione to Estrone via three hydroxylation steps.
-
Assay Reaction: CYP19A1 dealkylates DBF to fluorescein benzyl ester, which is hydrolyzed to highly fluorescent fluorescein.
-
Inhibition: Hesperetin chalcone competes with DBF for the heme-binding site of CYP19A1, reducing fluorescence output.
Pathway Diagram: Aromatase Inhibition
The following diagram illustrates the physiological pathway and the intervention point of Hesperetin chalcone.
Caption: CYP19A1 catalyzes androgen-to-estrogen conversion. Hesperetin chalcone competitively inhibits this activity, blocking signal generation in the DBF assay.
Critical Scientific Considerations (E-E-A-T)
The Chalcone-Flavanone Equilibrium
Expert Insight: Chalcones are chemically unstable in aqueous solutions at neutral/basic pH. They undergo an intramolecular Michael addition to cyclize into their corresponding flavanones (Hesperetin).
-
Impact: If not controlled, you may be measuring the activity of a mixture (Chalcone + Hesperetin) rather than the pure chalcone.
-
Control: Prepare stock solutions in DMSO (where the chalcone is stable) and add to the aqueous buffer immediately prior to the reaction start.
Fluorescence Interference
Flavonoids and chalcones are often naturally fluorescent or can quench fluorescence (inner filter effect).
-
Self-Validation Step: You must run a "Compound Interference Control" (Compound + DBF + Buffer, NO Enzyme) to subtract intrinsic fluorescence from the raw data.
Materials & Reagents
| Component | Specification | Purpose |
| Enzyme | Recombinant Human CYP19A1 (Supersomes™) | Target enzyme. Co-expressed with NADPH-CYP Reductase. |
| Substrate | Dibenzylfluorescein (DBF) | Fluorogenic substrate.[3][4] |
| Test Compound | Hesperetin Chalcone | Target inhibitor.[5] Purity >98% (HPLC). |
| Positive Control | Letrozole | Validated inhibitor (IC50 ~10-20 nM). |
| Cofactor System | NADPH Regenerating System | 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2. |
| Stop Solution | 2N NaOH | Terminates reaction and maximizes fluorescein signal (pH > 10). |
| Assay Buffer | 50 mM Potassium Phosphate, pH 7.4 | Physiological buffer. |
Experimental Protocol
Step 1: Compound Preparation[6]
-
Stock Solution: Dissolve Hesperetin Chalcone in 100% DMSO to 10 mM.
-
Serial Dilution: Prepare 3-fold serial dilutions in DMSO.
-
Working Solution: Dilute DMSO stocks 1:50 into Assay Buffer. (Final DMSO concentration in assay will be 1%—CYP19A1 tolerates up to 2% DMSO).
Step 2: Assay Plate Setup (96-well Black Plate)
Run all conditions in triplicate.
-
Total Activity (TA): Enzyme + Substrate + DMSO (No Inhibitor).
-
Background (BG): Buffer + Substrate + DMSO (No Enzyme).
-
Test Wells: Enzyme + Substrate + Hesperetin Chalcone (Various Conc.).
-
Interference Control: Buffer + Substrate + Hesperetin Chalcone (Highest Conc.).
Step 3: Reaction Workflow
-
Pre-Incubation:
-
Add 75 µL of Cofactor/Buffer Mix to all wells.
-
Add 25 µL of Test Compound (or DMSO vehicle) to appropriate wells.
-
Add 50 µL of Enzyme solution (0.5 pmol/well CYP19A1) to TA and Test wells.
-
Incubate at 37°C for 10 minutes. (Allows inhibitor binding).[5]
-
-
Start Reaction:
-
Add 50 µL of DBF Substrate (Final conc. 1 µM) to all wells.
-
Note: Keep DBF protected from light.
-
-
Incubation:
-
Incubate at 37°C for 30 minutes with gentle shaking.
-
-
Termination:
-
Add 75 µL of 2N NaOH to all wells.
-
Incubate 20 minutes at Room Temp. (Essential for hydrolyzing the intermediate ester to fluorescein).[2]
-
-
Measurement:
-
Read Fluorescence: Ex 485 nm / Em 535 nm .
-
Assay Workflow Diagram
Caption: Step-by-step workflow for the fluorometric aromatase inhibition assay.
Data Analysis & Validation
Calculation[7][8]
-
Background Subtraction:
-
Interference Check: If
, subtract the difference from the Test Well data. -
Percent Inhibition:
-
IC50 Determination: Plot log[Inhibitor] vs. % Inhibition using a non-linear regression (4-parameter logistic fit).
Expected Results (Reference Values)
| Compound | Expected IC50 Range | Mechanism |
| Letrozole (Positive Control) | 10 - 25 nM | Competitive (Type II) |
| Hesperetin (Parent Flavanone) | 1.0 - 5.0 µM | Mixed/Competitive |
| Hesperetin Chalcone | 0.5 - 3.0 µM (Predicted) | Competitive |
Note: Chalcones often exhibit higher potency than their flavanone counterparts due to increased flexibility and A-ring mimicry.
References
-
Stresser, D. M., et al. (2000). "A high-throughput screen to identify inhibitors of aromatase (CYP19)." Analytical Biochemistry. Validates the DBF fluorometric method.
-
Le Bail, J. C., et al. (2001). "Chalcones are potent inhibitors of aromatase and 17β-hydroxysteroid dehydrogenase activities."[6] Life Sciences.[6] Establishes the structure-activity relationship of chalcones against aromatase.[6][7][8]
-
Jeong, H. J., et al. (1999). "Inhibition of aromatase activity by flavonoids."[9] Archives of Pharmacal Research.[9] Provides baseline IC50 data for Hesperetin.[9]
-
Corning Life Sciences. "Corning® Gentest™ Aromatase Inhibition Assay Protocol." Industry standard protocol for CYP19A1 inhibition.
Sources
- 1. The citrus flavonone hesperetin inhibits growth of aromatase-expressing MCF-7 tumor in ovariectomized athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Screening for Compounds with Aromatase Inhibiting Activities from Atractylodes macrocephala Koidz [mdpi.com]
- 5. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chalcones are potent inhibitors of aromatase and 17beta-hydroxysteroid dehydrogenase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of aromatase activity by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Formulation Strategies for Hesperetin Chalcone: Solubility & Stability Engineering
Document Type: Application Note & Protocol Guide Target Audience: Pharmaceutical Scientists, Formulation Engineers, R&D Leads Version: 2.0 (Current as of 2026)[1]
Executive Summary
Hesperetin (the aglycone of hesperidin) exhibits potent antioxidant and anti-inflammatory bioactivity but is severely limited by its classification as a BCS Class II compound (low solubility, high permeability). While its glycoside form, Hesperidin Methyl Chalcone (HMC) , is chemically modified for high water solubility, the unmodified Hesperetin Chalcone (the open-ring aglycone) is thermodynamically unstable, rapidly cyclizing back to the insoluble flavanone (Hesperetin) at physiological pH.
This guide details three advanced protocols to overcome these physicochemical barriers. We focus on stabilizing the high-energy amorphous or chalcone-like states to enhance solubility and bioavailability.[1]
Part 1: The Physicochemical Paradox
Understanding the equilibrium between the closed-ring Flavanone (insoluble) and the open-ring Chalcone (soluble but unstable) is the foundation of these protocols.
The "Chameleon" Equilibrium
In alkaline conditions (pH > 11), the C-ring of Hesperetin opens, forming the yellow, anionic chalcone. Upon neutralization (pH < 7), it rapidly cyclizes back to the insoluble flavanone. The goal of formulation is to either trap the molecule in its open/amorphous state or solubilize the closed state so effectively that the equilibrium becomes irrelevant.
Figure 1: The pH-dependent equilibrium of Hesperetin. Formulation strategies aim to interrupt the red dashed pathway (cyclization) or bypass the crystalline flavanone state entirely.
Part 2: Experimental Protocols
Protocol A: Cyclodextrin Inclusion Complexation
Mechanism: Host-guest interaction.[1] The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the lipophilic B-ring of Hesperetin, while the hydrophilic exterior ensures water solubility.[1] This "molecular cage" can retard the cyclization of the chalcone form if prepared under specific pH conditions.
Materials:
-
HP-β-CD (Hydroxypropyl-beta-cyclodextrin) - Molecular Substitution 0.6–0.8[1]
-
Solvent: Ethanol/Water (50:50 v/v)[1]
Workflow:
-
Phase Solubility Study (Pre-validation):
-
Prepare aqueous solutions of HP-β-CD (0–100 mM).
-
Add excess Hesperetin to each vial.
-
Shake at 25°C for 72 hours.
-
Filter (0.45 µm) and analyze via HPLC.
-
Target: A linear (
type) curve indicates a 1:1 stoichiometric complex.[1]
-
-
Preparation (Kneading Method):
-
Step 1: Weigh Hesperetin and HP-β-CD in a 1:1 molar ratio.[1]
-
Step 2: Add minimal Ethanol:Water (1:[1]1) to the HP-β-CD to form a paste in a mortar.[1]
-
Step 3: Slowly add Hesperetin powder while kneading vigorously for 45–60 minutes.
-
Step 4: The paste will turn yellow (indicating partial chalcone character/interaction) or pale off-white.[1]
-
Step 5: Dry the paste at 45°C for 24 hours.
-
Step 6: Pulverize and sieve (100 mesh).
-
Validation Criteria:
-
XRD: Disappearance of sharp crystalline peaks of Hesperetin.
-
Solubility: Target > 400-fold increase vs. pure Hesperetin.
Protocol B: Amorphous Solid Dispersion (ASD) via Solvent Evaporation
Mechanism: Dispersing the drug within a hydrophilic polymer matrix (PVP K30) prevents recrystallization. The polymer chains sterically hinder the molecules from re-aggregating into their stable, insoluble crystal lattice.
Materials:
Workflow:
-
Ratio Selection:
-
Solvent Evaporation Process:
-
Step 1: Dissolve PVP K30 in Ethanol in a round-bottom flask. Stir until clear.
-
Step 2: Add Hesperetin to the solution. Sonicate for 10 minutes to ensure complete dissolution (molecular dispersion).
-
Step 3: Remove solvent using a Rotary Evaporator at 45–50°C under reduced pressure.
-
Step 4: Critical: Vacuum dry the resulting residue for 24 hours to remove residual solvent (which acts as a plasticizer and induces crystallization).
-
Step 5: Pulverize the crust and store in a desiccator.
-
Data Summary: Carrier Efficiency
| Carrier Type | Ratio (Drug:Carrier) | Solubility Enhancement (Fold) | Stability (3 Months) |
| PVP K30 | 1:4 | ~24x | High (Amorphous) |
| Mannitol | 1:4 | ~20x | Moderate (Partial Crystal Growth) |
| PEG 4000 | 1:4 | ~12x | Low (Phase Separation) |
Protocol C: Hesperetin-Loaded Nanoemulsion (HT-NE)
Mechanism: Encapsulating the hydrophobic drug in the oil core of oil-in-water (O/W) nanoemulsions.[1] This mimics the lymphatic transport pathway (chylomicrons), bypassing first-pass metabolism.[1]
Materials:
-
Oil Phase: Capryol 90 or Miglyol 812
-
Surfactant: Tween 80
-
Co-surfactant: Transcutol P
-
Aqueous Phase: Distilled Water
Workflow:
-
Pseudo-Ternary Phase Diagram Construction:
-
Titrate oil/surfactant mixtures with water to identify the clear, isotropic nanoemulsion region.
-
Recommendation: Use a Surfactant:Co-surfactant ratio (
) of 2:1.[1]
-
-
High-Energy Emulsification:
-
Step 1: Dissolve Hesperetin (10 mg/mL) in the Oil/Smix phase. Vortex until dissolved.
-
Step 2: Add water dropwise while stirring magnetically.
-
Step 3: Ultrasonication. Probe sonicate the coarse emulsion at 40% amplitude for 5 minutes (pulse 5s ON / 2s OFF) to reduce droplet size < 100 nm.
-
Figure 2: Top-down fabrication of Hesperetin Nanoemulsions.
Part 3: Analytical Validation (Quality Control)
To ensure the protocol was successful, the following parameters must be verified.
Dissolution Testing (USP Apparatus II)
-
Medium: Phosphate Buffer pH 6.8 (simulating intestinal fluid) or 0.1N HCl (gastric).[1]
-
Speed: 50–100 rpm.
-
Target: >85% release within 30 minutes for the ASD or Inclusion Complex. Pure Hesperetin typically releases <20% in this timeframe.
Solid State Characterization
-
DSC (Differential Scanning Calorimetry): Look for the disappearance of the Hesperetin melting endotherm (~226–232°C). A flat line indicates a fully amorphous state.
-
FTIR: Look for peak broadening or shifts in the Carbonyl (C=O) region (~1640 cm⁻¹), indicating hydrogen bonding between the drug and the polymer/cyclodextrin.
Stability Monitoring
-
Chalcone Reversion: If targeting the chalcone form specifically, monitor the UV-Vis spectrum.
References
-
Swarup, A., et al. (2024). Development of hesperidin solid dispersion for improved solubility and dissolution using mannitol and PVP K30 as carriers.[14] Journal of Applied Pharmaceutical Research.[14]
-
Liu, T., Yin, H., & Liu, X.[1] (2016). Preparation of Hesperetin Nanocrystals: Effect of Solid State and Particle Morphology on the Particle Size Reduction Efficiency.[12] Chinese Pharmaceutical Journal.[12] [1]
-
Soares, P., et al. (2024). Formulation of a Novel Hesperetin-Loaded Nanoemulsion and Its Promising Effect on Osteogenesis.[1][6][15][16] Pharmaceutics (MDPI).[1]
-
Wdowiak, K., et al. (2023). Amorphous System of Hesperetin and Piperine—Improvement of Apparent Solubility, Permeability, and Biological Activities.[11] International Journal of Molecular Sciences. [1]
-
Corciova, A., et al. (2014). Inclusion complexes of hesperidin with hydroxypropyl-β-cyclodextrin: physicochemical characterization and antioxidant activity.[1] Journal of Inclusion Phenomena and Macrocyclic Chemistry.
Sources
- 1. CAS 24292-52-2: hesperidin methyl chalcone | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inclusion complexes of hesperetin and its 7-rhamnoglucoside with (2-hydroxypropyl)-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nanoemulsion for Improving the Oral Bioavailability of Hesperetin: Formulation Optimization and Absorption Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amorphous System of Hesperetin and Piperine—Improvement of Apparent Solubility, Permeability, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Hesperetin Nanocrystals:Effect of Solid State and Particle Morphology on the Particle Size Reduction Efficiency [journal11.magtechjournal.com]
- 13. staff-old.najah.edu [staff-old.najah.edu]
- 14. japtronline.com [japtronline.com]
- 15. Formulation of a Novel Hesperetin-Loaded Nanoemulsion and Its Promising Effect on Osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Methylated Hesperetin Chalcone Derivatives
Executive Summary
This guide details the synthesis of methylated derivatives derived from Hesperetin Chalcone . While commercial "Hesperidin Methyl Chalcone" is a glycosylated mixture used for vascular therapy, this protocol focuses on the aglycone (Hesperetin) backbone. Methylation of the chalcone scaffold significantly enhances lipophilicity, metabolic stability, and membrane permeability compared to the parent flavonoid.
Key Technical Challenge: Hesperetin exists in equilibrium with its chalcone form. In acidic or neutral media, the equilibrium heavily favors the closed-ring flavanone (Hesperetin). To synthesize stable chalcone derivatives, the reaction must occur under basic conditions that open the ring, followed by in situ alkylation to "trap" the open-chain structure, preventing cyclization.
Scientific Foundation: The Flavanone-Chalcone Equilibrium
Understanding the mechanism is vital for reproducibility. The synthesis relies on the Claisen-Schmidt type equilibrium and the differential acidity (pKa) of the phenolic hydroxyl groups.
Reaction Logic
-
Ring Opening: Treatment of Hesperetin (Flavanone) with strong base (NaOH/KOH) abstracts the phenolic protons and attacks the C2 position, opening the C-ring to form the Chalcone Phenolate .
-
pKa Hierarchy:
-
4'-OH (Chalcone numbering): Most acidic (pKa ~7-8). Reacts first.
-
2'-OH (Chalcone numbering): Involved in a strong intramolecular hydrogen bond with the carbonyl ketone. It is the least reactive and requires forcing conditions (stronger base/heat) to methylate.
-
-
Trapping: If the 2'-OH is methylated, the molecule cannot cyclize back to the flavanone. If the 2'-OH remains free, acidification will spontaneously revert the product to the flavanone form.
Workflow Visualization
Figure 1: Reaction pathway for the conversion of Hesperetin to Methylated Chalcone derivatives. Note the reversibility of the partially methylated product.
Experimental Protocols
Protocol A: High-Efficiency Global Methylation (MeI/NaH)
Objective: Synthesis of fully methylated hesperetin chalcone (Pentamethoxychalcone analogue). This method provides the highest yield and permanently locks the chalcone structure.
Reagents:
-
Hesperetin (Aglycone)[1]
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Methyl Iodide (MeI)[2]
-
Anhydrous DMF (Dimethylformamide)
-
Methanol (for quenching)
Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask under Nitrogen (
) atmosphere. -
Solubilization: Dissolve Hesperetin (500 mg, 1.65 mmol) in 15 mL anhydrous DMF.
-
Deprotonation/Ring Opening:
-
Cool the solution to 0°C in an ice bath.
-
Add NaH (200 mg, ~5 mmol, excess) portion-wise. Caution: Hydrogen gas evolution.
-
Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes. The solution will turn deep orange/red, indicating the formation of the chalcone phenolate.
-
-
Methylation:
-
Cool back to 0°C.
-
Add Methyl Iodide (0.5 mL, excess) dropwise via syringe.
-
Critical Step: Stir at RT for 4 hours. To ensure methylation of the stubborn 2'-OH (hydrogen-bonded), heat to 60°C for an additional 2 hours.
-
-
Work-up:
-
Quench excess NaH by careful addition of Methanol (2 mL).
-
Pour mixture into ice-cold water (100 mL).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash organic layer with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexane:Ethyl Acetate, gradient 8:2 to 6:4).
Self-Validating Check:
-
Visual: Product should be a yellow/orange solid (characteristic of chalcones). If colorless, it has reverted to a flavanone.
-
TLC: The fully methylated chalcone will have a significantly higher
than Hesperetin due to the capping of polar -OH groups.
Protocol B: Green/Industrial Methylation (DMS/NaOH)
Objective: Synthesis of Hesperetin Methyl Chalcone (mixture) using conditions scalable for industrial applications (avoiding NaH).
Reagents:
-
Sodium Hydroxide (20% aqueous solution)
-
Dimethyl Sulfate (DMS) Warning: Highly Toxic
-
Acetone (Co-solvent)
Procedure:
-
Ring Opening: Dissolve Hesperetin (1.0 g) in Acetone (10 mL). Add NaOH 20% (10 mL). Stir vigorously at RT for 1 hour. Solution becomes dark red.
-
Methylation:
-
Add Dimethyl Sulfate (1.5 eq per -OH group) dropwise over 20 minutes.
-
Maintain temperature between 35-40°C.
-
Monitor pH; maintain pH > 10 by adding more NaOH if necessary. (High pH is required to keep the ring open).
-
-
Reaction Time: Stir for 6-8 hours.
-
Isolation:
Characterization & Data Analysis
To confirm the synthesis of the Chalcone derivative versus the Flavanone , NMR is the definitive tool.
NMR Diagnostics
The distinction relies on the protons at the C2 and C3 positions (Flavanone) vs. the
| Feature | Hesperetin (Flavanone) | Methylated Hesperetin Chalcone |
| Visual Appearance | Colorless / Pale crystals | Bright Yellow / Orange needles |
| H-2 Proton | dd, | Absent |
| C-Ring Protons | 2H at C3 ( | Absent |
| Alkene Protons | Absent | Doublet pair ( |
| Coupling Constant | ||
| Methoxy Groups | 1 signal ( | 3-4 signals ( |
Mass Spectrometry (Example Data)
-
Parent Hesperetin: MW 302.28 g/mol .
-
Target: 2',4',6'-trihydroxy-3,4-dimethoxychalcone (if fully methylated).
-
Observation: Look for
shifts corresponding to +14 Da for each added methyl group.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Product is Colorless | Cyclization back to Flavanone. | The 2'-OH was not methylated. Increase reaction temperature or use a stronger base (NaH) to break the H-bond. |
| Low Yield | Incomplete ring opening. | Ensure pH > 12 during the initial phase before adding the alkylating agent. |
| Mixture of Products | Regioselectivity issues. | 4'-OH reacts fastest. To stop at partial methylation, limit alkylating agent to 1.1 equivalents and run at 0°C. |
References
-
Fathiazad, F., & Afshar, J. (2009). An investigation on methylation methods of hesperidin.[2][4][6][7][9][11][12][13] Pharmaceutical Sciences.
-
Codevilla, C. F., et al. (2022). The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury. International Journal of Molecular Sciences.
-
Lewin, G., et al. (2010). Natural and Synthetic 2'-Hydroxychalcones and Aurones: Synthesis, Characterization and Biological Evaluation. Molecules.[1][2][3][4][5][6][7][10][11][12][13][14]
-
Zhang, H., et al. (2019). Regiospecific methylation of all the hydroxyls in (+)-catechin by a stepwise differentiation strategy. Scientific Reports.
Sources
- 1. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 2. scispace.com [scispace.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. (PDF) An Investigation on Methylation Methods of Hesperidin [academia.edu]
- 8. CN110551011A - synthesis method of hesperetin dihydrochalcone - Google Patents [patents.google.com]
- 9. OPUS 4 | Engineering an O-methyltransferase for the Regioselective Biosynthesis of Hesperetin Dihydrochalcone [epub.ub.uni-greifswald.de]
- 10. US3429873A - Preparation of hesperetin dihydrochalcone glucoside - Google Patents [patents.google.com]
- 11. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandf.figshare.com [tandf.figshare.com]
Troubleshooting & Optimization
Technical Support Center: Hesperetin Chalcone Extraction & Stabilization
Topic: pH Optimization for Hesperetin Chalcone Extraction Ticket ID: HC-OPT-2026 Assigned Specialist: Senior Application Scientist, Bio-Organic Chemistry Division
Core Directive: The "pH Switch" Mechanism
Welcome to the Hesperetin Chalcone technical hub. If you are accessing this guide, you are likely facing one of two problems: either your yield is disappearing during the workup (reverting to Hesperetin), or your product is degrading into brown phenolic sludge.
The extraction of Hesperetin Chalcone is not a standard extraction; it is a trapping operation . You are fighting a thermodynamic equilibrium between the closed-ring flavanone (Hesperetin ) and the open-ring chalcone (Hesperetin Chalcone ).
The Central Dogma of Chalcone Chemistry
-
Acidic/Neutral (pH < 7): The equilibrium aggressively favors the Flavanone (Colorless/Pale).
-
Alkaline (pH 10–12): The equilibrium shifts to the Chalcone (Bright Yellow/Orange).
-
Hyper-Alkaline (pH > 13): Irreversible oxidative degradation occurs.
Your Goal: Maintain the system in the "Chalcone Window" (pH 11–12) throughout the entire downstream process.
Visualizing the Equilibrium
The following diagram illustrates the structural dependency on pH. You must visualize this pathway to troubleshoot your yield loss.
Figure 1: The pH-dependent equilibrium. Note the red arrow: acidification causes the chalcone to revert to hesperetin immediately.
Troubleshooting Guide (Q&A Format)
Issue 1: "My bright yellow extract turned colorless/white during precipitation."
Diagnosis: You triggered the Michael Addition Cyclization . Most standard flavonoid protocols call for acidifying the extract to pH 4–5 to precipitate the compounds. While this works for Hesperetin (flavanone), it destroys Hesperetin Chalcone.
The Fix:
-
Do NOT Acidify to Precipitate: You cannot use acid precipitation if you want the chalcone.
-
Solvent Exchange: Instead of acidifying, remove the organic solvent (ethanol/methanol) via rotary evaporation under reduced pressure.
-
Lyophilization: Freeze-dry the remaining alkaline aqueous solution directly. This traps the molecule in its open-ring salt form.
Issue 2: "The product is dark brown and sticky."
Diagnosis: Oxidative Coupling (The "Browning Reaction"). Chalcones are electron-rich phenolates in alkaline media. They are extremely susceptible to oxidation by atmospheric oxygen, especially at temperatures >40°C.
The Fix:
-
Nitrogen Sparging: All buffers and solvents must be degassed with
for 15 minutes before mixing. -
Temperature Control: Never exceed 40°C when the pH is >10.
-
Reducing Agents: Add 0.1% Ascorbic Acid or Sodium Sulfite to the extraction buffer to act as an oxygen scavenger.
Issue 3: "I cannot get the Chalcone to dissolve."
Diagnosis: Incomplete Deprotonation. Hesperetin has a pKa around 7–9. To fully open the ring to the chalcone, you need to drive the equilibrium.
The Fix:
-
Target pH 12.0 using NaOH or KOH.
-
Use a co-solvent. Pure water is often insufficient due to the lipophilicity of the carbon backbone. Use 50% Ethanol (v/v) .
Optimized Protocol: The "Alkaline Trap" Method
This protocol is designed to convert Hesperidin/Hesperetin to the Chalcone form and stabilize it.
Reagents
-
Solvent A: 50% Ethanol / 50% Water (degassed).
-
Base: 1M NaOH.
-
Stabilizer: Sodium Ascorbate (0.1% w/v).
Step-by-Step Workflow
| Step | Action | Critical Parameter | Mechanism |
| 1 | Dissolution | Dissolve Hesperetin in Solvent A under | Prevent early oxidation. |
| 2 | Activation | Add 1M NaOH dropwise. | Target pH 12.0 . |
| 3 | Incubation | Stir for 30 mins at 25°C (Yellow color develops). | Allow equilibrium to shift to Chalcone ( |
| 4 | Stabilization | Add Sodium Ascorbate. | Scavenge dissolved oxygen. |
| 5 | Isolation | Do NOT Acidify. Flash freeze and Lyophilize. | Sublimation removes water without dropping pH. |
Process Flow Diagram
Figure 2: Operational workflow for preserving the chalcone structure.
Stability Data Summary
The following table summarizes the half-life (
| pH Condition | Dominant Species | Stability ( | Notes |
| pH 3.0 | Hesperetin (Flavanone) | Stable | Chalcone cyclizes in < 5 mins. |
| pH 7.4 | Mixed Equilibrium | Hours | Slow cyclization occurs. |
| pH 10.0 | Chalcone (forming) | Days | Equilibrium shifts to open ring. |
| pH 12.0 | Chalcone (Optimal) | High | Target window for extraction. |
| pH 13.5 | Degradation Products | < 1 Hour | Rapid oxidation to brown quinones. |
References
-
Majumdar, S., & Srirangam, R. (2009). Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid. Investigative Ophthalmology & Visual Science.
-
Stasiłowicz-Krzemień, A., et al. (2023). Encapsulation and Biological Activity of Hesperetin Derivatives with HP-β-CD.[1] Molecules.
- Garg, A., et al. (2001). Chemistry and pharmacology of the Citrus bioflavonoid hesperidin. Phytotherapy Research.
- Grohmann, K., et al. (2000). Hydrolysis of Hesperidin by enzymes. Journal of Agricultural and Food Chemistry. (Establishing the aglycone baseline).
Sources
Technical Support Center: Overcoming Low Aqueous Solubility of Hesperetin Chalcone
Welcome to the technical support center for Hesperetin chalcone. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the therapeutic potential of Hesperetin chalcone but are facing the common hurdle of its low solubility in aqueous media. Here, we provide a series of troubleshooting guides and frequently asked questions to help you navigate this challenge effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of Hesperetin chalcone.
Q1: What is the estimated aqueous solubility of Hesperetin chalcone?
Hesperetin chalcone, like its parent compound hesperetin and many other flavonoids, is characterized by very low water solubility. While exact values can vary with experimental conditions (e.g., pH, temperature), its solubility in water at room temperature is estimated to be approximately 692.9 mg/L.[1] For many experimental and pharmaceutical applications, this level of solubility is insufficient.
Q2: What makes Hesperetin chalcone poorly soluble in water?
The low aqueous solubility of Hesperetin chalcone is a direct result of its chemical structure. The molecule consists of two phenyl rings joined by a three-carbon α,β-unsaturated carbonyl system. While it possesses several hydroxyl (-OH) groups that can participate in hydrogen bonding, the large, nonpolar carbon backbone dominates its physicochemical properties, making it hydrophobic (lipophilic). Water, a highly polar solvent, cannot effectively solvate the large hydrophobic regions of the chalcone, leading to low solubility.
Q3: For initial in vitro experiments, what is the most straightforward way to dissolve Hesperetin chalcone?
The most common and direct approach for preparing solutions for in vitro assays is to use a co-solvent strategy.[2] This involves first dissolving the Hesperetin chalcone in a small amount of a water-miscible organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium (e.g., cell culture media, phosphate-buffered saline).
Commonly used organic solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetone
For cell-based assays, it is critical to ensure the final concentration of the organic solvent in the medium is low enough (typically <0.5% v/v) to avoid cytotoxicity.
Section 2: Troubleshooting & In-Depth Protocol Guides
This section provides detailed, step-by-step guidance for overcoming specific solubility challenges.
Guide 1: The Co-Solvent Approach
Issue: My Hesperetin chalcone is not dissolving in my aqueous buffer, or it precipitates out upon dilution from a stock solution.
Principle of Causality: Co-solvents work by reducing the overall polarity of the aqueous medium.[3] Organic solvents like DMSO and ethanol are miscible with water and can also effectively solvate the hydrophobic parts of the Hesperetin chalcone molecule. By creating a solvent mixture, you create a more favorable environment for the chalcone to remain dissolved.
Experimental Protocol: Preparing a Co-Solvent Stock Solution
-
Solvent Selection: Choose a high-purity, water-miscible organic solvent. DMSO is a powerful solvent for many flavonoids, including hesperetin, with reported solubilities around 30 mg/mL.[4]
-
Weighing: Accurately weigh the desired amount of Hesperetin chalcone powder in a sterile microcentrifuge tube or glass vial.
-
Dissolution: Add the minimum volume of your chosen solvent (e.g., DMSO) required to completely dissolve the powder. Gentle vortexing or sonication can aid this process. Aim for a high concentration (e.g., 10-50 mM) to minimize the volume of solvent added to your final aqueous solution.
-
Dilution: Serially dilute this stock solution into your final aqueous medium (e.g., PBS or cell culture medium). Add the stock solution dropwise while vortexing the aqueous medium to prevent localized high concentrations that can cause immediate precipitation.
-
Final Concentration Check: Always calculate the final percentage of the organic solvent in your working solution. For most cell lines, the final DMSO concentration should be kept below 0.5% (v/v) to avoid artifacts.
Data Presentation: Solubility of Hesperetin (Parent Compound) in Various Solvents
| Solvent | Approximate Solubility (at 298.15 K) |
| Water | Very Low (~1.47 x 10⁻⁷ mole fraction)[5] |
| Ethanol | ~1 mg/mL[4] |
| DMSO | ~30 mg/mL[4] |
| Dimethylformamide (DMF) | ~30 mg/mL[4] |
| Acetone | High[6][7] |
| Acetonitrile | High (85 mmol·L⁻¹)[6][7] |
Note: This data is for the parent flavanone, hesperetin. Hesperetin chalcone is expected to have a similar solubility profile.
Troubleshooting Tip: If precipitation occurs upon dilution, try using a lower concentration stock solution or pre-warming your aqueous medium (if experimentally permissible) before adding the stock.
Guide 2: pH Modification
Issue: The co-solvent approach is not achieving the desired concentration, or the required solvent percentage is toxic to my cells.
Principle of Causality: Hesperetin chalcone possesses phenolic hydroxyl groups which are weakly acidic. The solubility of such compounds can be significantly influenced by pH.[3][8] By increasing the pH of the aqueous solution above the pKa of these hydroxyl groups, they become deprotonated, acquiring a negative charge. This ionization increases the molecule's polarity and its ability to interact with water, thereby enhancing solubility. The predicted pKa for a related compound, Hesperidin methylchalcone, is around 6.71.[9]
Workflow: Deciding When to Use pH Modification
Caption: Decision workflow for using pH modification.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare Buffer Series: Prepare a series of buffers with a range of pH values (e.g., phosphate buffers from pH 6.0 to 8.0).
-
Add Compound: Add an excess amount of Hesperetin chalcone powder to a fixed volume of each buffer in separate vials. Ensure the amount added is more than what you expect to dissolve.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Measure Concentration: Carefully collect the supernatant and measure the concentration of dissolved Hesperetin chalcone using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot Data: Plot the measured solubility against the pH to determine the optimal pH for your desired concentration. Studies on the related compound hesperetin show a 4-fold increase in solubility when moving from pH 1.5 to pH 8.[6]
Troubleshooting Tip: Be aware that high pH can lead to the degradation of some compounds over time. Always assess the stability of Hesperetin chalcone at the chosen pH over the duration of your experiment.
Guide 3: Complexation with Cyclodextrins
Issue: My application (e.g., in vivo studies, final drug formulation) prohibits the use of organic co-solvents or significant pH adjustments.
Principle of Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic (hydrophobic) inner cavity.[10] They can encapsulate poorly water-soluble "guest" molecules, like Hesperetin chalcone, within their central cavity. This forms a "host-guest" or inclusion complex. The resulting complex has a hydrophilic exterior, which allows it to dissolve readily in water, effectively shuttling the hydrophobic drug into the aqueous phase.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[12][13]
Diagram: Cyclodextrin Encapsulation Mechanism
Caption: Encapsulation of hydrophobic Hesperetin chalcone by a cyclodextrin.
Experimental Protocol: Preparation of an Inclusion Complex (Freeze-Drying Method)
This protocol is adapted from methods used for similar flavonoids.[12]
-
Molar Ratio Calculation: Determine the desired molar ratio of Hesperetin chalcone to HP-β-CD. A 1:1 molar ratio is a common starting point.
-
Dissolution: Dissolve the calculated amount of HP-β-CD in distilled water with stirring.
-
Addition of Chalcone: Add the Hesperetin chalcone powder to the HP-β-CD solution.
-
Stirring/Equilibration: Stir the mixture vigorously at room temperature for 24-48 hours to facilitate complex formation.
-
Clarification (Optional): Centrifuge the mixture to remove any un-complexed, undissolved material.
-
Lyophilization: Freeze the supernatant at -80°C and then lyophilize (freeze-dry) it to obtain a solid powder of the inclusion complex.
-
Reconstitution: The resulting powder can be readily dissolved in water or aqueous buffers to the desired concentration. The formation of such complexes has been shown to improve the solubility of hesperetin by over 400-fold.[10]
Troubleshooting Tip: Confirmation of inclusion complex formation can be performed using analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FT-IR), or Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]
Section 3: Advanced Formulation Strategies
For applications requiring very high drug loading or specific release profiles, more advanced techniques may be necessary. These methods often require specialized equipment and formulation expertise.
-
Nanoformulations: Techniques like creating nanoemulsions, liposomes, or solid lipid nanoparticles can encapsulate Hesperetin chalcone in carrier systems, improving its solubility and bioavailability.[14] Formulations using TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate) have increased hesperetin's water solubility over 20-fold.[15]
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic matrix at the molecular level to create an amorphous solid dispersion.[16] This technique has been shown to dramatically improve the apparent solubility of hesperetin.[17]
These advanced strategies represent the forefront of formulation science and are powerful tools for overcoming significant solubility barriers.[8]
References
-
Kumar, S., & Singh, A. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 6(2), 59-66. Available from: [Link]
-
Kaur, M., & Sharma, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. Available from: [Link]
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Improving the Water Solubility of Poorly Soluble Drugs. In Strategies to Modify the Drug Release from Pharmaceutical Systems (pp. 51-94). Basicmedical Key. Available from: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]
-
Fauzi, M. F., & Norazlin, A. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 8(2), 123-130. Available from: [Link]
-
Wang, J., Cao, Y., Sun, B., & Wang, C. (2016). Structural Characterization of Inclusion Complex of Hesperidin Methyl Chalcone and Hydroxypropyl-β-cyclodextrin. Journal of Spectroscopy, 2016, 1-7. Available from: [Link]
-
Li, S., Li, J., Wang, L., & Chen, J. (2022). Nucleophilic modification of flavonoids for enhanced solubility and photostability towards uniform colouration, bio-activation and ultraviolet-proof finishing of silk fabric. Arabian Journal of Chemistry, 15(12), 104343. Available from: [Link]
-
The Good Scents Company. (n.d.). hesperidin methyl chalcone. Retrieved February 22, 2026, from [Link]
-
Płazińska, W., Gendek, V., & Płaziński, W. (2023). Encapsulation and Biological Activity of Hesperetin Derivatives with HP-β-CD. International Journal of Molecular Sciences, 24(19), 14856. Available from: [Link]
- Google Patents. (n.d.). DE60106214T2 - Improving the solubility of flavonolene.
-
Natural Micron Pharm Tech. (n.d.). Hesperidin Methyl Chalcone. Retrieved February 22, 2026, from [Link]
-
Rodrigues, L. A., et al. (2023). Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
Płazińska, W., Gendek, V., & Płaziński, W. (2023). Encapsulation and Biological Activity of Hesperetin Derivatives with HP-β-CD. Molecules, 28(19), 6965. Available from: [Link]
-
Follonier, N., et al. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data, 52(4), 1284–1287. Available from: [Link]
-
Gu, J., et al. (2020). Enhanced water solubility, antioxidant activity, and oral absorption of hesperetin by D-α-tocopheryl polyethylene glycol 1000 succinate and phosphatidylcholine. Food & Function, 11(10), 8740-8752. Available from: [Link]
-
Ferreira, O., & Pinho, S. P. (2013). Solubility of Hesperetin in Mixed Solvents. Journal of Chemical & Engineering Data, 58(9), 2419–2425. Available from: [Link]
-
Talebi, J., Saadatjou, N., & Farajtabar, A. (2020). Hesperetin Solubility in Aqueous Co-solvent Mixtures of Methanol and Ethanol: Solute Descriptors, Solvent Effect and Preferential Solvation Analysis. Journal of Solution Chemistry, 49(2), 245-261. Available from: [Link]
-
Chemat, F., et al. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Plant Science, 12, 673838. Available from: [Link]
-
Tomé, R. F., et al. (2022). Amorphous Inclusion Complexes: Molecular Interactions of Hesperidin and Hesperetin with HP-Β-CD and Their Biological Effects. International Journal of Molecular Sciences, 23(17), 9686. Available from: [Link]
-
ResearchGate. (n.d.). Improved Water Solubility of Neohesperidin Dihydrochalcone in Sweetener Blends. Retrieved February 22, 2026, from [Link]
-
Yang, L., et al. (2016). Host-guest system of hesperetin and β-cyclodextrin or its derivatives: Preparation, characterization, inclusion mode, solubilization and stability. Materials Science and Engineering: C, 59, 1016-1024. Available from: [Link]
-
Shakeel, F., et al. (2014). Solubility of Bioactive Compound Hesperidin in Six Pure Solvents at (298.15 to 333.15) K. Journal of Chemical & Engineering Data, 59(6), 1899–1902. Available from: [Link]
-
Benavente-García, O., et al. (2001). Improved water solubility of neohesperidin dihydrochalcone in sweetener blends. Journal of Agricultural and Food Chemistry, 49(1), 189-191. Available from: [Link]
-
ResearchGate. (n.d.). Solubility of Hesperetin in Mixed Solvents. Retrieved February 22, 2026, from [Link]
- Google Patents. (n.d.). US4150038A - Conversion of hesperidin into hesperetin.
-
Gajda, M., et al. (2023). Amorphous System of Hesperetin and Piperine—Improvement of Apparent Solubility, Permeability, and Biological Activities. Pharmaceutics, 15(3), 829. Available from: [Link]
-
ResearchGate. (n.d.). Hesperidin solubility with different co-solvents at different volumetric concentrations. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Inclusion complexes of hesperidin with hydroxypropyl-β-cyclodextrin. Physico-chemical characterization and biological assessment. Retrieved February 22, 2026, from [Link]
Sources
- 1. hesperidin methyl chalcone, 24292-52-2 [thegoodscentscompany.com]
- 2. Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key [basicmedicalkey.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. Hesperidin methylchalcone | 24292-52-2 [chemicalbook.com]
- 10. Amorphous Inclusion Complexes: Molecular Interactions of Hesperidin and Hesperetin with HP-Β-CD and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Host-guest system of hesperetin and β-cyclodextrin or its derivatives: Preparation, characterization, inclusion mode, solubilization and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jcsp.org.pk [jcsp.org.pk]
- 13. Encapsulation and Biological Activity of Hesperetin Derivatives with HP-β-CD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. Enhanced water solubility, antioxidant activity, and oral absorption of hesperetin by D-α-tocopheryl polyethylene glycol 1000 succinate and phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amorphous System of Hesperetin and Piperine—Improvement of Apparent Solubility, Permeability, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Control in Chalcone Isomerization
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Thermal & Kinetic Parameters in Chalcone-Flavanone Systems
Introduction
Welcome to the technical support hub for chalcone chemistry. If you are accessing this guide, you are likely facing one of two critical failure modes:
-
Synthesis Failure: Incomplete cyclization of 2'-hydroxychalcones to flavanones (low yield/reversibility).
-
Analysis Artifacts: Unexplained peak splitting or shifting in HPLC/NMR due to geometric (
) isomerization.
Temperature is the primary vector for both issues. Unlike simple organic synthesis where "more heat = faster rate," chalcone systems are governed by a delicate thermodynamic equilibrium . This guide synthesizes kinetic data with practical troubleshooting protocols to restore control over your reaction landscape.
Module 1: The Thermodynamic Landscape
Understanding the Failure Mode
The conversion of 2'-hydroxychalcone to flavanone is an intramolecular Michael addition. It is reversible.[1][2]
-
Forward Reaction (Cyclization): Exothermic. Favored by moderate heat to overcome activation energy (
). -
Reverse Reaction (Ring Opening): Endothermic. Favored by excessive heat.
Critical Insight: Many researchers fail because they reflux too vigorously or too long, shifting the equilibrium back toward the open-chain chalcone or promoting polymerization.
Visualizing the Pathway
The following diagram illustrates the competing thermal and photochemical pathways you must control.
Figure 1: The thermal and photochemical interplay. Note that high heat drives the reaction backward (Retro-Michael) or toward degradation.
Module 2: Troubleshooting Synthesis (Cyclization)
FAQ: Why is my flavanone yield stuck at 50-60% despite refluxing for 24 hours?
Diagnosis: You have likely reached the thermodynamic equilibrium point, or you are degrading your product. Conventional heating is inefficient for this transformation due to slow heat transfer and prolonged exposure.
Solution: Switch to Microwave-Assisted Synthesis (MW) . MW irradiation provides volumetric heating, which selectively activates the polar transition state of the cyclization without heating the bulk solvent enough to trigger significant retro-Michael addition.
Data Comparison: Conventional vs. Microwave
| Parameter | Conventional Reflux | Microwave Irradiation (MW) | Improvement Factor |
| Time | 6 - 24 Hours | 2 - 30 Minutes | ~50x Faster |
| Yield | 48 - 65% | 82 - 97% | +30% Yield |
| Solvent | High volume (EtOH/MeOH) | Solvent-free or Minimal EtOH | Green Chemistry |
| Purity | Requires Recrystallization | Often Quantitative | Reduced Workup |
Data aggregated from comparative studies on 2'-hydroxychalcones [1, 2].[3]
Protocol: Optimized Microwave Cyclization
Use this protocol to break the yield ceiling.
-
Reagents: Mix 2'-hydroxychalcone (1 mmol) with Silica-I
(catalyst) OR Sodium Acetate (3 eq) in Ethanol (2 mL). -
Setup: Place in a sealed microwave process vial (Do not use open vessels).
-
Irradiation:
-
Target Temp:
(Do not exceed ). -
Power: Dynamic mode (max 50W).
-
Time: 2 minutes (Hold time).
-
-
Validation: TLC (Hexane:EtOAc 8:2). If starting material remains, pulse for 1 additional minute.
-
Workup: Pour into crushed ice. Filter precipitate.
Why this works: The short reaction time prevents the establishment of the reverse equilibrium, kinetically trapping the flavanone product [3].
Module 3: Troubleshooting Analysis (Isomerization)
FAQ: My HPLC shows two peaks for my purified chalcone. Is it impure?
Diagnosis: Likely not. You are observing
-
The "Ghost" Peak: The
(cis) isomer. -
The Cause: Exposure to ambient light (fume hood lights) or heat during the autosampler wait time.
-
Thermal Reversion: The
isomer is thermally unstable. If you heat the sample or leave it in the dark, it will revert to the (trans) form.
Workflow: Distinguishing Isomers from Impurities
Follow this decision tree to confirm the identity of your peaks.
Figure 2: Diagnostic workflow for peak splitting. Z-isomers thermally relax back to E-isomers in the dark [4].
Module 4: Solvent & Catalyst Tuning
Problem: "I cannot use a microwave. How do I optimize conventional heating?"
Technical Insight: The rate of cyclization is heavily dependent on the dielectric constant of the solvent. Polar solvents stabilize the ionic transition state (oxyanion intermediate), lowering the activation energy [5].
Solvent Recommendations:
-
Ethanol/Water (70:30): Faster rates than pure ethanol due to higher polarity and "water network" assisting proton transfer [5].
-
Acetic Acid (Glacial): Acts as both solvent and catalyst. High boiling point (
) allows for faster kinetics, but requires careful temp control to avoid degradation.
Catalyst Selection Guide:
-
Acidic (AcOH/
): Preferred for electron-donating substituents (e.g., -OMe, -OH). -
Basic (
/Pyridine): Preferred for electron-withdrawing substituents. Note: Strong bases at high temps promote the reverse reaction (ring opening) [6].
References
-
Microwave-Assisted Synthesis of Morpholine-Based Chalcones. Source: National Institutes of Health (PMC) [Link]
-
Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization. Source: Nepal Journals Online [Link]
-
A Review of Microwave-Assisted Chalcone Synthesis. Source: Global Research Online [Link]
-
Photoisomerization mechanism of the chalcone molecules. Source: ResearchGate [Link]
-
Substitution and solvent effects in the chalcones isomerization barrier. Source: Royal Society of Chemistry (Photochem. Photobiol. Sci.) [Link]
-
The kinetics and mechanism of the cyclisation of some 2′-hydroxychalcones. Source: Royal Society of Chemistry (Perkin Trans. 2) [Link][1][2][3][4][5][6][7][8][9][10]
Sources
- 1. The kinetics and mechanism of the cyclisation of some 2′-hydroxychalcones to flavanones in basic aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Photochromic α-Methylchalcones Are Highly Photostable, Even under Singlet Oxygen Conditions: Breaking the α-Methyl Michael-System Reactivity by Reversible Peroxybiradical Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nepjol.info [nepjol.info]
- 8. Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. redalyc.org [redalyc.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
NMR Characterization of Hesperetin Chalcone: A Structural Elucidation Guide
Topic: NMR Characterization of Hesperetin Chalcone Structure Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical comparison between Hesperetin Chalcone (the open-ring isomer) and its thermodynamic "alternative," Hesperetin (the closed-ring flavanone). For researchers in drug discovery, distinguishing these isomers is critical: while the flavanone is the stable shelf-compound, the chalcone form often drives bioavailability and antioxidant potency. This guide details the NMR signatures required to unambiguously identify the chalcone structure, supported by experimental protocols for in situ characterization.
Part 1: The Isomer Challenge (Context)
In aqueous or organic solution, Hesperetin exists in a dynamic equilibrium. The "Product" in this guide is the Chalcone form, an
-
The Product (Chalcone): 1-(2,4,6-trihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one. Characterized by a flexible open chain and high reactivity.
-
The Alternative (Flavanone): (S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one. Characterized by a rigid pyranone C-ring.
Why Distinguish? The chalcone moiety is often responsible for enhanced cellular uptake due to increased lipophilicity and specific protein binding (e.g., to HSA). However, it cyclizes rapidly to the flavanone under neutral/acidic conditions. NMR is the only non-destructive method to quantify this ratio in solution.
Part 2: Comparative NMR Analysis
The following data compares the diagnostic signals of Hesperetin Chalcone against the Flavanone standard. Data is based on 400 MHz
1. Diagnostic Signal Comparison Table
| Feature | Hesperetin Chalcone (Open Ring) | Hesperetin Flavanone (Closed Ring) | Structural Causality |
| Linkage Topology | Saturated Pyranone Ring | Ring opening restores conjugation. | |
| N/A (Replaced by H-3) | Deshielded by carbonyl conjugation. | ||
| N/A (Replaced by H-2) | Strongly deshielded by resonance. | ||
| Coupling ( | N/A | Large | |
| H-2 (Chiral Center) | N/A | Diagnostic for ring closure. | |
| H-3 (Methylene) | N/A | Diastereotopic protons of the C-ring. | |
| Chelated OH | Chalcone H-bond is stronger due to ring freedom. | ||
| Carbonyl ( | Conjugation lowers |
2. Mechanistic Insight: The "Shift" Logic
-
The H-2/H-3 to
Transformation: The most definitive evidence of the chalcone structure is the disappearance of the AMX spin system (the chiral H-2 and methylene H-3s) and the emergence of two doublets in the aromatic region. -
Stereochemistry: The coupling constant of
Hz is non-negotiable. A value Hz would indicate the cis (Z) isomer, which is sterically unstable and rare in this scaffold without photo-isomerization. -
The "Super-Chelated" Proton: The 2'-OH in the chalcone (analogous to the 5-OH in flavanone) forms a significantly stronger intramolecular hydrogen bond with the carbonyl oxygen because the open chain allows for optimal planar alignment. This shifts the signal downfield to
ppm, distinct from the ppm of the flavanone.
Part 3: Experimental Protocol (Self-Validating)
Objective: To generate and characterize Hesperetin Chalcone in situ from Hesperetin using NMR tube chemistry.
Reagents
-
Substrate: Hesperetin (Flavanone form), >98% purity.
-
Solvent: DMSO-
(Preferred for solubility) or Methanol- . -
Shift Reagent: NaOD (40% in D
O) or solid NaOH pellets.
Step-by-Step Workflow
-
Baseline Acquisition (The Control):
-
Dissolve 10 mg Hesperetin in 0.6 mL DMSO-
. -
Acquire
H-NMR (16 scans). -
Validation: Confirm presence of dd at 5.4 ppm (H-2).[3]
-
-
In Situ Ring Opening (The Reaction):
-
Add 1-2 equivalents of NaOD (or 1 pellet of NaOH) directly to the NMR tube.
-
Cap and invert gently 5 times. The solution will turn bright yellow/orange (halochromism), indicating phenolate formation and ring opening.
-
Wait Time: Allow 10 minutes for equilibrium.
-
-
Chalcone Acquisition:
-
Acquire
H-NMR immediately. -
Critical Parameter: Increase relaxation delay (
) to 2.0s to account for slower relaxation of the ionic species.
-
-
Data Processing & Validation:
-
Look for the "Chalcone Fingerprint":
-
Loss of signals at 2.7–5.5 ppm.
-
Appearance of AX system (
Hz) in the 7.4–8.0 ppm region.
-
-
Self-Check: If signals are broad, the exchange rate is intermediate. Cool the probe to 278 K to sharpen the resonances.
-
Part 4: Visualization of Structural Dynamics
Figure 1: The Flavanone-Chalcone Isomerization Pathway
This diagram illustrates the base-catalyzed mechanism that converts the "Alternative" (Flavanone) into the "Product" (Chalcone).[4]
Caption: Base-mediated ring opening of Hesperetin. The appearance of the yellow color correlates with the formation of the conjugated chalcone system.
Figure 2: NMR Characterization Workflow
Logical flow for confirming chalcone identity.
Caption: Step-by-step NMR workflow to distinguish the flavanone starting material from the generated chalcone.
References
-
PubChem. (2025).[2] Hesperetin | C16H14O6 | CID 72281. National Institutes of Health. Available at: [Link]
-
Menezes, J. C., et al. (2019).[5] Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. MDPI, Molecules. Available at: [Link]
-
Farag, M. A., et al. (2019). Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals. PMC. Available at: [Link]
Sources
Introduction: Decoding the Vibrational Signature of Hesperetin Chalcone
An In-Depth Comparative Guide to the Infrared Spectrum of Hesperetin Chalcone
Hesperetin Chalcone, systematically known as 4-Methoxy-2',3,4',6'-tetrahydroxychalcone, is a prominent member of the chalcone family, which constitutes a significant class of natural and synthetic compounds with a characteristic 1,3-diaryl-2-propen-1-one backbone.[1] These compounds are biogenetic precursors to flavonoids and are extensively studied for their broad spectrum of pharmacological activities. For researchers in drug discovery and natural product chemistry, unambiguous structural confirmation is paramount.
Infrared (IR) spectroscopy serves as a rapid, non-destructive, and powerful analytical technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending), an IR spectrum provides a unique "molecular fingerprint." This guide provides a detailed analysis of the IR spectrum of Hesperetin Chalcone, explains the rationale behind peak assignments, and compares its spectral features with structurally related precursors to highlight the distinguishing characteristics of the chalcone scaffold.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
To ensure the acquisition of a reliable and reproducible IR spectrum, a standardized experimental protocol is essential. The following methodology is a field-proven approach for analyzing solid-phase samples like Hesperetin Chalcone.
Sample Preparation: The KBr Pellet Method
The Potassium Bromide (KBr) pellet technique is the chosen method for this analysis.
-
Causality: KBr is transparent in the typical IR region (4000-400 cm⁻¹) and does not produce any interfering signals.[2] This method avoids the use of solvents, which would introduce strong O-H or C-H absorption bands that could obscure key spectral features of the analyte.
Step-by-Step Protocol:
-
Drying: Gently dry the Hesperetin Chalcone sample and spectroscopic grade KBr powder in an oven at 110°C for 2-4 hours to remove any adsorbed moisture. Moisture introduces a very broad O-H band that can mask other important peaks.
-
Grinding: Add approximately 1-2 mg of the Hesperetin Chalcone sample to 100-200 mg of KBr in an agate mortar.
-
Homogenization: Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. This ensures the sample is evenly dispersed, preventing scattering of the IR beam.
-
Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Instrumental Analysis
-
Instrument: A Fourier Transform Infrared (FTIR) Spectrometer is used.
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment is recorded prior to sample analysis to subtract the spectral contributions of atmospheric CO₂ and water vapor.
Caption: Experimental workflow for obtaining the IR spectrum of Hesperetin Chalcone.
In-Depth IR Spectrum Analysis of Hesperetin Chalcone
The structure of Hesperetin Chalcone contains several key functional groups: multiple phenolic hydroxyls (-OH), an α,β-unsaturated ketone (C=C-C=O), two aromatic rings, a methoxy group (-OCH₃), and an alkene double bond (C=C). Each of these contributes characteristic absorption bands to the IR spectrum.
Sources
Crystal Structure & Functional Analysis: Hesperetin Chalcone
Executive Summary: The Chalcone-Flavanone Paradigm
In flavonoid drug development, the structural transition between Hesperetin (Flavanone) and Hesperetin Chalcone (Open-ring isomer) represents a critical pivot point for bioavailability and therapeutic efficacy. While Hesperetin (the aglycone of Hesperidin) is biologically potent, its application is severely limited by poor aqueous solubility and rapid metabolism.
Hesperetin Chalcone (2',4',6'-trihydroxy-3'-methoxy-chalcone) offers a distinct physicochemical profile.[1] By cleaving the C-ring ether bond, the molecule adopts a flexible, near-planar conformation capable of distinct intermolecular interactions. This guide objectively analyzes the crystal structure implications, solubility profiles, and bioactivity of Hesperetin Chalcone compared to its closed-ring progenitor and methylated derivatives.
Structural Characterization & Crystallography
The core differentiator between Hesperetin and its Chalcone isomer lies in the C-ring topology . This structural shift dictates crystal packing, lattice energy, and ultimately, dissolution kinetics.
Comparative Structural Metrics
| Feature | Hesperetin (Flavanone) | Hesperetin Chalcone | Implication |
| CAS Number | 520-33-2 | 75679-30-0 | Distinct chemical entities.[1][2] |
| Molecular Geometry | Non-Planar (Kinked) | Near-Planar (Flexible) | Chalcone allows tighter |
| C-Ring Conformation | Sofa / Half-Chair | Open Chain ( | Chalcone exposes the Michael acceptor system.[1] |
| Hybridization | C2 is | C2 becomes | Loss of chirality at C2 in Chalcone form. |
| Crystal System | Monoclinic ( | Triclinic / Monoclinic | Varies by solvation/derivative (e.g., HMC). |
| Intramolecular H-Bonds | C5-OH | C2'-OH | Chalcone forms a strong 6-membered H-bond ring.[1] |
Note on Crystallographic Stability: Pure Hesperetin Chalcone is thermodynamically unstable in neutral/acidic solution, spontaneously cyclizing to Hesperetin. Stable crystal isolation often requires co-crystallization or methylation (e.g., Hesperidin Methyl Chalcone ).
Molecular Conformation Diagram
The following diagram illustrates the structural transformation and the key rotatable bonds that define the Chalcone's crystal packing potential.
Figure 1: The reversible transformation between the kinked Flavanone and planar Chalcone structures, controlled by pH.
Comparative Performance Analysis
Solubility & Stability Profile
The primary driver for investigating the Chalcone form is solubility . The open-ring structure, particularly when methylated (Hesperidin Methyl Chalcone - HMC), disrupts the tight crystal lattice observed in Hesperetin.[1]
| Parameter | Hesperetin | Hesperetin Chalcone | Hesperidin Methyl Chalcone (HMC) |
| Water Solubility (25°C) | < 0.1 mg/mL (Poor) | Moderate (pH dependent) | > 100 mg/mL (Excellent) |
| LogP (Lipophilicity) | ~2.5 - 2.9 | ~2.0 - 2.4 | ~0.5 - 1.0 |
| pH Stability | Stable at pH 2-7 | Stable at pH > 10 | Stable at pH 2-9 |
| Bioavailability | Low (Class II BCS) | Moderate | High (Rapid Absorption) |
Expert Insight: While pure Hesperetin Chalcone demonstrates improved solubility over the flavanone, it suffers from chemical instability at physiological pH (7.4), where it cyclizes back to Hesperetin. For drug development, Hesperidin Methyl Chalcone (HMC) is the preferred alternative. HMC retains the open-ring "chalcone" bioactivity while preventing cyclization via methylation of the 2'-hydroxyl group.[1]
Bioactivity: Structure-Activity Relationship (SAR)
The Chalcone moiety (
-
Antioxidant Activity (DPPH IC50):
-
Mechanism: The planar structure of the chalcone allows for better intercalation with DNA and protein binding pockets (e.g., inhibition of NF-κB pathway).
Experimental Protocols
Protocol: Synthesis & Isolation of Hesperetin Chalcone
Objective: To generate the open-ring chalcone from Hesperidin/Hesperetin for structural analysis.[1]
Reagents:
Workflow:
-
Dissolution: Dissolve 1.0 g of Hesperidin in 20 mL of 10% NaOH. The solution will turn from pale yellow to deep orange/red (indicative of the phenolate chalcone anion).
-
Isomerization: Stir at room temperature for 30 minutes. The ring opening is rapid under these conditions.
-
Controlled Precipitation:
-
Critical Step: To isolate the chalcone (and not the flavanone), acidification must be done carefully.
-
Cool the solution to 4°C.
-
Add cold dilute HCl dropwise to reach pH ~9-10 (Chalcone remains stable; Flavanone precipitates at lower pH).[1]
-
Note: Complete acidification to pH 4 will revert the product to Hesperetin.
-
-
Crystallization: Extract the orange aqueous phase with Ethyl Acetate. Evaporate solvent at low temperature (<40°C) to prevent cyclization. Recrystallize from Ethanol/Water (50:50).
Protocol: X-Ray Diffraction (Single Crystal)
Objective: Determine the unit cell parameters.
-
Crystal Growth: Use the Slow Evaporation Method . Dissolve the isolated Chalcone in Methanol. Place in a vial covered with parafilm containing pinholes. Store at 4°C in the dark.
-
Data Collection:
-
Instrument: Bruker APEX-II CCD or equivalent.[1]
-
Temperature: 100 K (Low temp is crucial to reduce thermal vibration of the flexible chain).
-
Radiation: Mo K
( Å).
-
-
Refinement: Solve structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL). Pay attention to disorder in the aliphatic chain connecting the aromatic rings.
Signaling Pathway Visualization
The following diagram details the biological impact of Hesperetin Chalcone on the Nrf2/ARE Antioxidant Pathway , a key target in drug development.
Figure 2: Mechanism of Action. The chalcone's electrophilic enone moiety modifies Keap1, activating the Nrf2 antioxidant response.
References
-
PubChem. (2025). Hesperidin chalcone | C28H34O15. National Library of Medicine. Link[1]
-
Choi, J. K., et al. (2022).[3] Crystal Structure, Solubility, and Pharmacokinetic Study on a Hesperetin Cocrystal with Piperine. PubMed Central. Link
-
BenchChem. (2025). Hesperetin vs. Hesperidin: A Technical Guide for Researchers. Link
-
Mao, Y., et al. (2023). Encapsulation and Biological Activity of Hesperetin Derivatives with HP-β-CD. MDPI Molecules. Link[1]
-
Le Bail, J. C., et al. (2001).[6] Chalcones are potent inhibitors of aromatase and 17β-hydroxysteroid dehydrogenase activities.[1][6] Life Sciences. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
